

# Synthesis and Isotopic Labeling of Fenitrothion-d6: A Technical Guide

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## Compound of Interest

Compound Name: Fenitrothion-d6

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This in-depth technical guide details the synthesis and isotopic labeling of **Fenitrothion-d6**, a deuterated internal standard crucial for the accurate quantification of Fenitrothion in various matrices. Fenitrothion is a widely used organophosphorothioate insecticide, and the availability of its stable isotope-labeled counterpart is essential for metabolism, environmental fate, and residue analysis studies. This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and expected analytical data for **Fenitrothion-d6**.

## Overview of the Synthetic Strategy

The synthesis of **Fenitrothion-d6** (O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) phosphorothioate) is analogous to the established synthesis of unlabeled Fenitrothion. The key step involves the introduction of the deuterium labels via the use of deuterated methanol (CD3OD). The proposed two-step synthesis is outlined below:

**Step 1:** Synthesis of O,O-di(methyl-d3) phosphorochloridothioate. This intermediate is prepared by the reaction of thiophosphoryl chloride (PSCl3) with deuterated methanol (CD3OD) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

**Step 2:** Synthesis of **Fenitrothion-d6**. The deuterated intermediate, O,O-di(methyl-d3) phosphorochloridothioate, is then coupled with 3-methyl-4-nitrophenol in the presence of a base to yield the final product, **Fenitrothion-d6**.

This approach ensures the specific incorporation of six deuterium atoms at the two methoxy groups, providing a stable and distinct mass shift for mass spectrometry-based applications.

## Experimental Protocols

The following are proposed detailed methodologies for the key experiments in the synthesis of **Fenitrothion-d6**. These protocols are based on established procedures for the synthesis of unlabeled Fenitrothion and related organophosphorus compounds.<sup>[1]</sup>

### Synthesis of O,O-di(methyl-d3) phosphorochloridothioate

Materials:

- Thiophosphoryl chloride (PSCl<sub>3</sub>)
- Deuterated methanol (CD<sub>3</sub>OD, 99.5 atom % D)
- Triethylamine (TEA)
- Anhydrous toluene

Procedure:

- A solution of deuterated methanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- The flask is cooled in an ice bath to 0-5 °C.
- Thiophosphoryl chloride (1.0 equivalent) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate, containing the crude O,O-di(methyl-d<sub>3</sub>) phosphorochloridothioate in toluene, is used directly in the next step without further purification.

## Synthesis of Fenitrothion-d<sub>6</sub>

### Materials:

- Crude O,O-di(methyl-d<sub>3</sub>) phosphorochloridothioate solution in toluene
- 3-Methyl-4-nitrophenol
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (TEA)
- Anhydrous acetone or acetonitrile

### Procedure:

- To a solution of 3-methyl-4-nitrophenol (1.0 equivalent) in anhydrous acetone or acetonitrile, potassium carbonate or triethylamine (1.2 equivalents) is added.
- The mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide salt.
- The crude solution of O,O-di(methyl-d<sub>3</sub>) phosphorochloridothioate in toluene (approximately 1.1 equivalents) is added to the reaction mixture.
- The reaction mixture is heated to reflux (50-60 °C) and stirred for 4-6 hours.
- The reaction progress is monitored by TLC or LC-MS.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
- The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

- The solvent is evaporated to yield the crude **Fenitrothion-d6**.
- The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Fenitrothion-d6** as a yellowish-brown oil.

## Data Presentation

The following tables summarize the expected quantitative data for the synthesis of **Fenitrothion-d6**.

Table 1: Physicochemical Properties of **Fenitrothion-d6**

Property	Value
Chemical Formula	C9H6D6NO5PS
Molecular Weight	283.27 g/mol [2]
CAS Number	203645-59-4[2]
Appearance	Yellowish-brown oil
Isotopic Purity	≥ 98 atom % D

Table 2: Expected Reaction Parameters and Yields

Step	Reactants	Stoichiometry	Solvent	Base	Temperature	Time	Expected Yield
1	PSCl <sub>3</sub> , CD <sub>3</sub> OD	1 : 2	Toluene	Triethylamine	0-5 °C to RT	2-4 h	> 80% (crude)
2	Intermediate 1, 3-Methyl-4-nitrophenol	1.1 : 1	Acetone	K <sub>2</sub> CO <sub>3</sub>	Reflux	4-6 h	70-85% (purified)

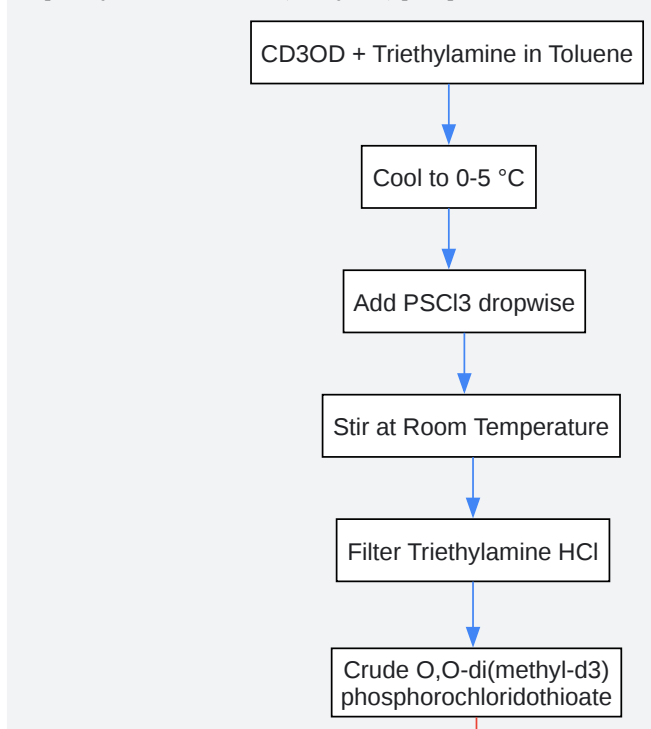
Table 3: Predicted Analytical Data for **Fenitrothion-d6**

Analytical Technique	Expected Results
<sup>1</sup> H NMR	Absence of signals for methoxy protons (around 3.8 ppm). Aromatic and methyl protons on the phenyl ring should be observable.
<sup>13</sup> C NMR	Signals for the deuterated methoxy carbons should appear as multiplets due to C-D coupling.
<sup>31</sup> P NMR	A single peak characteristic of phosphorothioates.
Mass Spectrometry (EI-MS)	Molecular ion (M <sup>+</sup> ) peak at m/z 283. Characteristic fragmentation pattern with a +6 Da shift for fragments containing the two methoxy groups compared to unlabeled Fenitrothion.

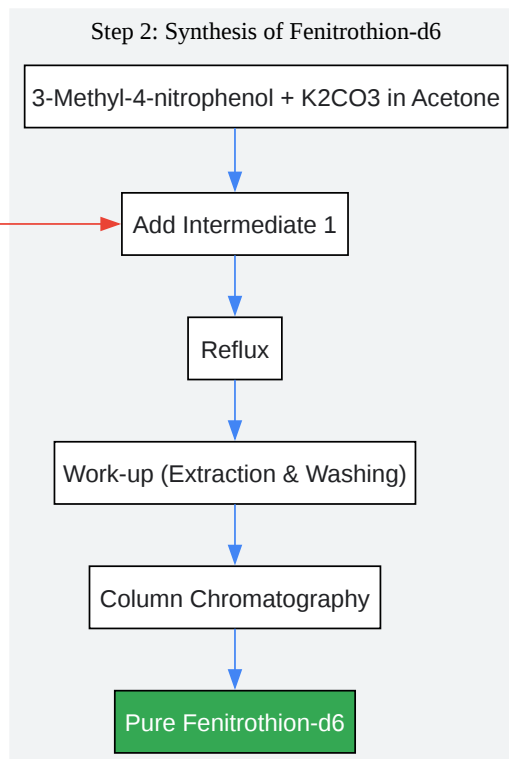
## Visualization of Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the synthetic pathway for **Fenitrothion-d6**.

## Step 1: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate

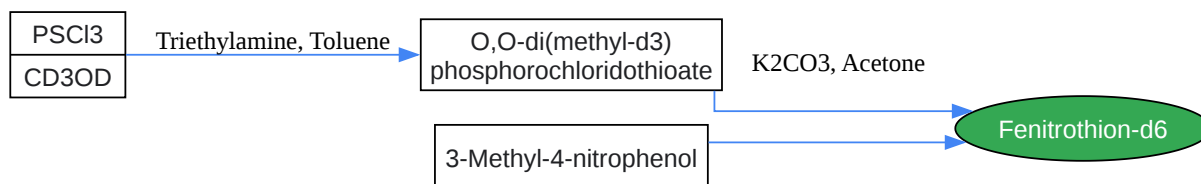


## Step 2: Synthesis of Fenitrothion-d6



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Caption: Experimental workflow for the two-step synthesis of **Fenitrothion-d6**.



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Caption: Synthetic pathway for the preparation of **Fenitrothion-d6**.

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## References

- 1. synmr.in [synmr.in]
- 2. bg.copernicus.org [bg.copernicus.org]
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